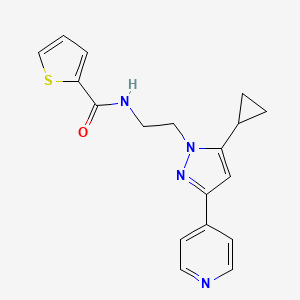

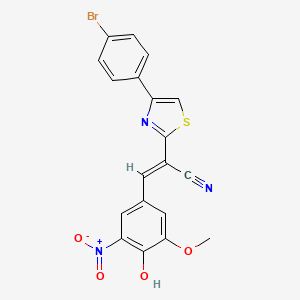

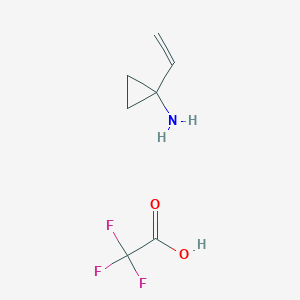

![molecular formula C18H18N2OS2 B2526021 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034457-04-8](/img/structure/B2526021.png)

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide" is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is a precursor to biologically active compounds. These compounds are known for their pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. The synthesis and analysis of such derivatives are of significant interest in medicinal chemistry and pharmaceutical science due to their potential as active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of azomethine derivatives related to the compound of interest involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC), and the purity of the substances is confirmed to be more than 95% using high-performance liquid chromatography (HPLC). The influence of substituents on the aromatic aldehydes affects the completeness of the condensation reaction, which is a critical factor in the synthesis process .

Molecular Structure Analysis

The molecular structure of the azomethine derivatives is confirmed through spectral characteristics. The presence of substituents and their positions on the aromatic core are crucial in determining the reactivity and the final structure of the synthesized compounds. The spectral data support the structural integrity of the products, ensuring that the synthesized compounds match the expected molecular framework .

Chemical Reactions Analysis

The azomethine derivatives undergo various chemical reactions, including condensation with aromatic aldehydes. The reactivity of these compounds is influenced by the nature of the substituents on the aldehydes. Additionally, the synthesis of related compounds, such as 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles, involves diazotisation and coupling with aromatic and heterocyclic amines, followed by air oxidation in the presence of cupric acetate . These reactions are indicative of the versatile chemistry that the core structure of the compound can undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide" are not detailed in the provided papers, the general properties of azomethine derivatives can be inferred. These compounds typically exhibit solid-state properties and have defined melting points, solubility profiles, and stability characteristics. The purity of these compounds, as assessed by HPLC, is crucial for their potential use in pharmaceutical applications. The high purity levels indicate that the synthesized compounds have minimal related impurities, which is essential for biological activity and safety .

Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

Novel Tandem Transformations for Thienopyrimidine Synthesis

Research has investigated the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study highlights the potential of such compounds in the development of new heterocyclic compounds with possible therapeutic applications (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Heterocyclic Synthesis Utilizing Thiophenylhydrazonoacetates

Another study explored the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles, leading to the synthesis of a range of heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, showcasing the versatility of these compounds in synthesizing diverse heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activities

Synthesis and Evaluation of Antibacterial and Anti-Inflammatory Activities

Studies have synthesized new pyrimidine-azetidinone analogues and evaluated their antimicrobial, antitubercular, and antioxidant activities. These findings are crucial for the development of new therapeutic agents with potential antibacterial and antitubercular properties (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Antidepressant and Nootropic Agents

Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has shown significant antidepressant and nootropic activities, suggesting the therapeutic potential of these compounds in treating depression and enhancing cognitive functions (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Antimicrobial Evaluation

- Benzothiazole Derivatives for Antimicrobial Use: A study synthesizing novel thiazolidin-4-ones and azetidin-2-ones derivatives incorporating benzothiazole and evaluating their in vitro antimicrobial properties highlights the potential application of these compounds in developing new antimicrobial agents (Gilani, Nagarajan, Dixit, Taleuzzaman, & Khan, 2016).

Propriétés

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS2/c21-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(20-7-3-8-20)14-6-9-22-12-14/h1-2,4-6,9-10,12,15H,3,7-8,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQZOKFAHAIYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

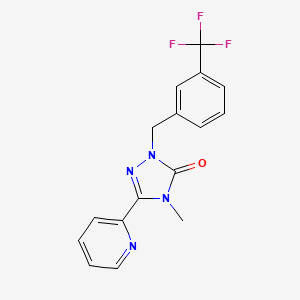

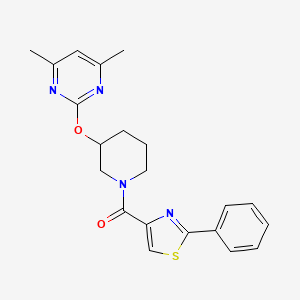

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)

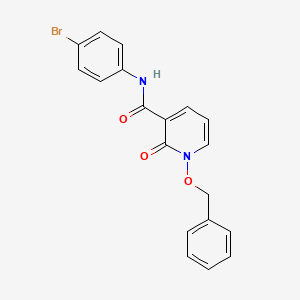

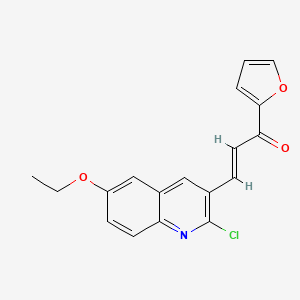

![2-[4-(2-Cyanoethyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2525948.png)

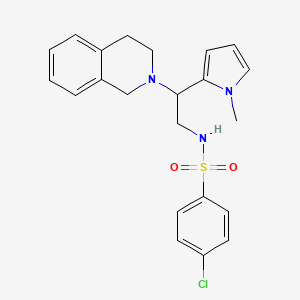

![(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2525949.png)

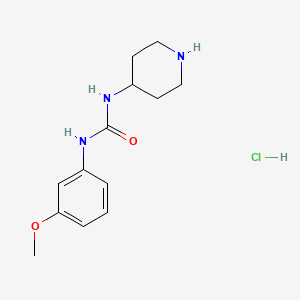

![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2525955.png)

![N-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2525959.png)